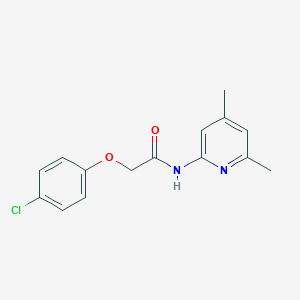![molecular formula C38H34N4O2 B443198 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B443198.png)
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps. One common route includes the formation of 2-(4-ethylphenyl)quinoline-4-carbonyl chloride, which is then reacted with an appropriate amine to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-ethylphenyl)quinoline-4-carbonyl chloride
- 2-(4-ethylphenyl)-6-methylquinoline-4-carbonyl chloride
Uniqueness
What sets 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE apart is its dual quinoline structure, which may confer unique binding properties and biological activities compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C38H34N4O2 |
|---|---|
Peso molecular |
578.7g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)-N-[2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H34N4O2/c1-3-25-13-17-27(18-14-25)35-23-31(29-9-5-7-11-33(29)41-35)37(43)39-21-22-40-38(44)32-24-36(28-19-15-26(4-2)16-20-28)42-34-12-8-6-10-30(32)34/h5-20,23-24H,3-4,21-22H2,1-2H3,(H,39,43)(H,40,44) |
Clave InChI |
FROFHVTWMQNSNP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)CC |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B443118.png)
![Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443119.png)

![propyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443124.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443127.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B443130.png)
![methyl 2-[4-(4-chloro-2-methylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443131.png)

![1,3-Dichloropropan-2-yl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B443135.png)
![(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443136.png)

![ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443138.png)
